

KRAS G12C inhibitor 42 binding affinity compared to other inhibitors

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Compound Focus: KRAS G12C inhibitor 42

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Binding Characteristics of GDC-6036 and LY3537982

Inhibitor (Code Name)	Clinical Name	Key Binding Residue Interactions	Susceptibility to Resistance Mutations	Activity on other RAS isoforms with G12C mutation
GDC-6036	Divarasib	High affinity for KRAS(G12C); negatively impacted by H95 mutation [1]	Susceptible to H95 and Y96 mutations [1]	Information not specified in the provided research
LY3537982	Olomorasib	High affinity for KRAS(G12C); negatively impacted by Y96 mutation [1]	Susceptible to Y96 mutation; not significantly impacted by H95 mutation [1]	Maintains high activity [1]

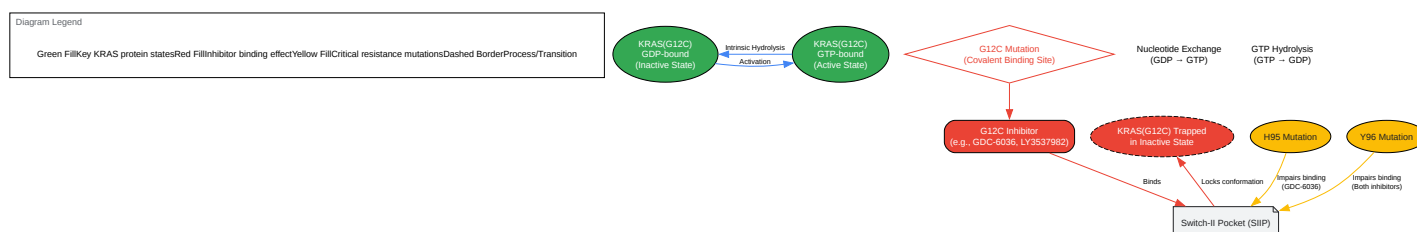
Experimental Insights and Methodology

The comparative data in the table above comes from a 2025 study that used **all-atom molecular dynamics (MD) simulations** to reveal the putative binding modes of GDC-6036 and LY3537982, for which co-crystal

structures were unavailable [1].

- **Experimental Validation:** The simulations, totaling 200 microseconds, were coupled with biochemical assays to confirm the predictions. The differential impact of mutations at H95 and Y96 on each inhibitor's affinity, as predicted by the simulations, was validated experimentally, confirming the utility of this method for predicting binding modes [1].
- **Mechanism of Action:** These inhibitors, like other KRAS(G12C) inhibitors such as sotorasib and adagrasib, work by **irreversibly and covalently binding** to the mutant cysteine residue. They occupy a pocket beneath the switch-II region (SIIP) when KRAS(G12C) is in its inactive, GDP-bound state. This binding locks the protein in its inactive conformation, preventing its reactivation and trapping it in a signaling-off state [2] [3] [4].

The diagram below illustrates this allosteric inhibition mechanism and the key residues affecting binding affinity.



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